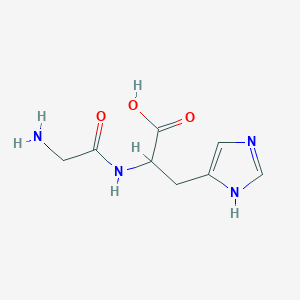

Glycylhistidine

Description

Significance of Dipeptides and Tripeptides in Fundamental Biological Systems Research

Dipeptides and tripeptides, the simplest members of the peptide family, are short chains consisting of two or three amino acids linked by peptide bonds. bachem.comyoutube.com Despite their small size, these molecules are fundamental to numerous physiological processes, acting as signaling molecules, neurotransmitters, and growth factors. nih.govresearchgate.netlongdom.org Their wide spectrum of biological activities makes them crucial for regulating cellular communication, immune responses, and enzymatic activity. longdom.org

In the context of research and drug development, the simplicity of di- and tripeptides is a major advantage. nih.gov Their low molecular weight, cost-effective synthesis, and the relative ease with which their structure can be modified make them attractive models for quantitative structure-activity relationship (QSAR) studies. nih.govresearchgate.net Researchers utilize these small peptides to understand fundamental biological transport mechanisms, as dedicated transporters like PepT1 and PepT2 mediate their uptake in the intestines and kidneys, respectively. bachem.com This makes them ideal candidates for exploring peptide-based therapeutics and for use as research tools in molecular biology. longdom.org

Research Context and Fundamental Importance of Glycylhistidine as a Model Peptide

Glycylhistidine (Gly-His) is a dipeptide composed of the amino acids glycine (B1666218) and histidine. hmdb.ca It is frequently employed in biochemical research as a model system, primarily due to its well-defined structure and its capacity for metal ion coordination. researchgate.net The presence of the histidine residue, with its imidazole (B134444) side chain, makes Glycylhistidine an excellent model for studying the interactions between peptides and metal ions like copper (Cu²⁺), zinc (Zn²⁺), and nickel (Ni²⁺). researchgate.netnih.gov

The study of such interactions is critical because metal ions play ubiquitous roles in biology, acting as cofactors for enzymes and stabilizing protein structures. However, an excess of free metal ions can be toxic. nih.gov Peptides containing histidine are known to be effective metal-chelating agents. researchgate.net Research using Glycylhistidine helps elucidate the fundamental principles of how peptides bind to metals, which is relevant for understanding how the body transports and manages these essential ions. researchgate.netnih.gov The simplicity of Glycylhistidine allows researchers to investigate these complex coordination chemistries without the confounding variables present in larger, more complex proteins. researchgate.net

Overview of Glycylhistidine's Structural Features Relevant to Research Applications

The utility of Glycylhistidine in research is directly linked to its specific molecular structure. The key components contributing to its function as a model peptide are the glycine residue, the histidine residue, and the peptide bond that links them.

Glycine Residue : As the simplest amino acid, with only a hydrogen atom for its side chain, glycine provides structural flexibility and a non-bulky N-terminal end. This simplicity helps to isolate the chemical activities of the more complex histidine residue in research studies.

Histidine Residue : The defining feature of the histidine residue is its imidazole side chain. mdpi.com This aromatic, five-membered ring contains two nitrogen atoms, which are excellent ligands for coordinating with transition metal ions. researchgate.netmdpi.com At physiological pH, the imidazole ring can exist in both protonated and deprotonated states, allowing it to participate in proton transfer reactions and to form stable chelate complexes with metals like copper. researchgate.netmdpi.com This metal-binding capacity is a central focus of research involving Glycylhistidine. researchgate.netresearchgate.net

Peptide Bond : The amide bond linking the carboxyl group of glycine to the amino group of histidine is a rigid, planar structure. This bond, along with the N-terminal amino group of glycine and the imidazole nitrogens of histidine, forms the primary coordination sites for metal ions. researchgate.net Studies have shown that in metal complexes, the copper (II) ion can be coordinated by the nitrogen from the alpha-amino group of glycine, the deprotonated amide nitrogen of the peptide bond, and a nitrogen atom from the imidazole ring of histidine. wikipedia.org

These features make Glycylhistidine a versatile tool for investigating peptide chemistry, metal-ligand interactions, and the biochemical basis of metal transport and sequestration. nih.govmdpi.com

Data Tables

Table 1: Computed Physicochemical Properties of Glycylhistidine

This table summarizes key computed properties of the Glycylhistidine molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₄O₃ | nih.gov |

| Molecular Weight | 212.21 g/mol | nih.gov |

| Exact Mass | 212.09094026 Da | nih.gov |

| Topological Polar Surface Area | 121 Ų | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 5 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Table 2: Key Structural Features of Glycylhistidine and Their Research Relevance

This table outlines the primary structural components of Glycylhistidine and their significance in biochemical research applications.

| Structural Feature | Description | Relevance in Research Applications |

| Glycine Residue | The N-terminal amino acid, featuring a simple hydrogen side chain. | Provides structural simplicity and flexibility, minimizing steric hindrance in binding studies. wikipedia.org |

| Histidine Residue | The C-terminal amino acid, containing an imidazole side chain. | The imidazole ring is a primary site for metal ion coordination, making it a model for studying metal-peptide interactions. researchgate.netmdpi.com |

| Peptide Bond | The amide linkage between glycine and histidine. | The deprotonated amide nitrogen can act as a coordination site for metal ions, contributing to the stability of metal-peptide complexes. researchgate.netwikipedia.org |

| N-terminal Amino Group | The free amino group (-NH₂) at the glycine end. | Acts as a key coordination site for metal ions like copper (Cu²⁺). researchgate.net |

Table 3: Mentioned Compounds

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWFXZNIBQBFHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30901798 | |

| Record name | NoName_945 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30901798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glycyl-Histidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028843 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Approaches and Derivatization Strategies for Glycylhistidine

Classical Solution-Phase Peptide Synthesis Methodologies for Glycylhistidine

Solution-phase peptide synthesis, while a more traditional and often more labor-intensive method compared to solid-phase techniques, remains a viable strategy for the preparation of dipeptides like Glycylhistidine. This approach involves the reaction of protected amino acid derivatives in a suitable solvent, followed by deprotection and purification steps. The formation of the peptide bond in solution requires the activation of the carboxyl group of one amino acid and the protection of the amino group of the other to prevent self-polymerization and other side reactions.

The key to a successful solution-phase synthesis of Glycylhistidine lies in the selection of appropriate protecting groups for the α-amino group of glycine (B1666218) and the imidazole (B134444) side chain of histidine. Commonly used α-amino protecting groups for the glycine residue include the benzyloxycarbonyl (Z or Cbz) group and the tert-butyloxycarbonyl (Boc) group. peptide.comekb.eg The Z group is typically removed by catalytic hydrogenation, while the Boc group is labile to acid. peptide.com

The imidazole ring of histidine presents a particular challenge due to its nucleophilic nature, which can lead to side reactions and racemization. Therefore, protection of the imidazole nitrogen is crucial. A variety of protecting groups have been developed for this purpose, with the trityl (Trt) group being a common choice in many synthetic schemes. researchgate.net

The general strategy for the solution-phase synthesis of Glycylhistidine would involve the following steps:

Protection of the α-amino group of glycine, for example, with a Boc group to form Boc-Gly-OH.

Protection of the imidazole side chain of histidine, for instance, with a Trt group, and esterification of the carboxyl group to yield a derivative like H-His(Trt)-OMe.

Coupling of Boc-Gly-OH with H-His(Trt)-OMe in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form the protected dipeptide, Boc-Gly-His(Trt)-OMe.

Simultaneous deprotection of the Boc and methyl ester groups, followed by the removal of the Trt group to yield the final Glycylhistidine peptide.

Solid-Phase Peptide Synthesis Techniques for Glycylhistidine and its Analogs

Solid-phase peptide synthesis (SPPS) has become the method of choice for the routine synthesis of peptides, including Glycylhistidine and its analogs, due to its efficiency, ease of automation, and simplified purification procedures. nih.gov In SPPS, the C-terminal amino acid (histidine in this case) is anchored to an insoluble polymer support (resin), and the peptide chain is assembled in a stepwise manner by the successive addition of protected amino acids. nih.gov

A common strategy for the SPPS of Glycylhistidine utilizes the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the α-amino function. google.com A detailed example of a similar synthesis for the tripeptide Glycyl-Histidyl-Lysine (GHK) provides a clear blueprint that can be adapted for Glycylhistidine. google.comresearchgate.net

The key components and steps in the Fmoc-based solid-phase synthesis of Glycylhistidine are:

Resin: A suitable solid support is the first requirement. Wang resin is a common choice for the synthesis of peptides with a C-terminal carboxylic acid. google.comresearchgate.net

Protecting Groups: The Fmoc group is used for the temporary protection of the α-amino group of the incoming amino acid (glycine). For the histidine side chain, a more permanent protecting group is needed that is stable to the basic conditions used for Fmoc removal. The trityl (Trt) group is a widely used protecting group for the imidazole side chain of histidine in Fmoc-based SPPS. peptide.comresearchgate.net

Coupling (Activation): To facilitate the formation of the peptide bond, the carboxylic acid of the incoming Fmoc-protected glycine must be activated. A combination of activating agents is often used, such as 1-hydroxybenzotriazole (B26582) (HOBT) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of a base like N,N-diisopropylethylamine (DIPEA) or a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). google.comresearchgate.net

Deprotection: The Fmoc group is removed from the N-terminus of the growing peptide chain using a mild base, typically a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). google.com

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) in the presence of scavengers to prevent side reactions. researchgate.net

A typical synthetic cycle for adding glycine to the resin-bound histidine would involve:

Deprotection of the Fmoc group from the N-terminus of the resin-bound histidine.

Washing the resin to remove excess deprotection reagents.

Coupling of Fmoc-glycine, pre-activated with HOBT/DIC, to the free amino group of the resin-bound histidine.

Washing the resin to remove excess reagents and byproducts.

This cycle is repeated for each amino acid to be added. For Glycylhistidine, after the coupling of glycine, a final Fmoc deprotection is performed, followed by cleavage from the resin.

Table 1: Key Reagents in the Solid-Phase Synthesis of Glycylhistidine

| Reagent/Component | Function | Reference |

| Wang Resin | Insoluble polymer support for anchoring the C-terminal amino acid. | google.comresearchgate.net |

| Fmoc (9-fluorenylmethoxycarbonyl) | Temporary protecting group for the α-amino group. | google.com |

| Trt (Trityl) | Protecting group for the imidazole side chain of histidine. | peptide.comresearchgate.net |

| HOBT (1-hydroxybenzotriazole) | Additive to suppress side reactions and racemization during coupling. | google.comresearchgate.net |

| DIC (N,N'-diisopropylcarbodiimide) | Carbodiimide used as a coupling agent to activate the carboxylic acid. | google.comresearchgate.net |

| DMAP (4-dimethylaminopyridine) | Catalyst for the coupling reaction. | researchgate.net |

| Piperidine | Base used for the removal of the Fmoc protecting group. | google.com |

| TFA (Trifluoroacetic acid) | Strong acid used for the final cleavage of the peptide from the resin and removal of side-chain protecting groups. | researchgate.net |

Advanced Methods for Peptide Bond Formation in Glycylhistidine Synthesis

Beyond the classical solution-phase and solid-phase methods, ongoing research explores the fundamental mechanisms of peptide bond formation and develops novel strategies for more efficient and environmentally benign synthesis.

Mechanistic Studies of Peptide Bond Formation (e.g., Glycine as a model system)

Computational studies, often using density functional theory (DFT), have provided significant insights into the mechanism of peptide bond formation, with the reaction between two glycine molecules serving as a fundamental model. These studies have investigated both concerted and stepwise mechanisms for the formation of the peptide bond. researchgate.netug.edu.pl For the reaction between a neutral glycine and a protonated glycine, the stepwise mechanism is generally favored, with a relatively low energy barrier. ug.edu.pl Some computational models suggest that if the reaction is initiated by a glycine molecule protonated at the hydroxyl oxygen, the process could even be barrier-free and exothermic, implying the potential for peptide bond formation under interstellar conditions. ug.edu.pl These theoretical investigations help in understanding the intricate details of the reaction pathway and can guide the development of more efficient catalytic systems.

Thermodynamic and Kinetic Analysis of Peptide Bond Formation in Various Solvent Environments

The solvent environment plays a crucial role in the thermodynamics and kinetics of peptide bond formation. researchgate.net Studies on the protolytic equilibria of Glycyl-histidine in aqueous solutions have been conducted, providing thermodynamic characteristics such as pK°, ΔG°, ΔH°, and ΔS° for the dissociation of the dipeptide. researchgate.net While this provides valuable data on the behavior of the final product in solution, more specific research into the kinetic and thermodynamic parameters of the Glycylhistidine synthesis reaction itself in different solvents is needed for a complete understanding. Computational studies on the condensation of glycine have shown that solvents like methanol (B129727) may be slightly more favorable than water, both kinetically and thermodynamically, for peptide bond formation. researchgate.net In contrast, non-polar, aprotic solvents like cyclohexane (B81311) are less effective. researchgate.net

Catalytic Effects of Mineral Surfaces and Other Substrates on Prebiotic Peptide Synthesis

In the context of the origin of life, the catalytic role of mineral surfaces in promoting prebiotic peptide synthesis is a significant area of research. It has been demonstrated that mineral surfaces, such as clays (B1170129) (e.g., montmorillonite) and layered double hydroxides, can concentrate amino acids and facilitate the formation of peptide bonds, even in aqueous environments where hydrolysis is a competing reaction. nih.govnih.gov These minerals can act as adsorption templates, aligning the amino acids and promoting peptide bond formation during processes like wetting-drying cycles. nih.gov Specifically, the synthesis of histidyl-histidine has been achieved under plausible prebiotic conditions, and this dipeptide has been shown to catalyze the formation of glycyl-glycine, suggesting a potential role for histidine-containing peptides as primitive protoenzymes. nih.gov The abiotic synthesis of histidine itself under simulated prebiotic conditions has also been shown to be plausible, further supporting the potential for such catalytic systems to have existed on the early Earth. mdpi.com

Design and Synthesis of Glycylhistidine-Based Peptidomimetics for Structural and Functional Studies

Peptidomimetics are molecules that mimic the structure and function of peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, and constrained conformations that can lead to higher receptor affinity and selectivity. The design and synthesis of Glycylhistidine-based peptidomimetics is an active area of research aimed at exploring and modulating the biological activities of the parent dipeptide.

Strategies for designing peptidomimetics often involve modifying the peptide backbone or the side chains. nih.govnih.gov For Glycylhistidine, this could involve:

Backbone Modifications: Replacing the amide bond with a more stable isostere, such as a reduced amide bond (CH₂-NH) or a triazole ring. N-alkylation of the peptide bond can also be employed to introduce conformational constraints. nih.gov

Side Chain Modifications: The imidazole ring of histidine is a frequent target for modification to alter its electronic properties, basicity, and steric bulk. This can include alkylation or arylation at various positions on the ring. mdpi.com

Conformational Constraints: Introducing cyclic structures or rigid scaffolds to lock the peptidomimetic into a specific bioactive conformation. This can involve cyclization of the peptide backbone or the incorporation of constrained amino acid analogs. nih.govmdpi.com

For instance, synthetically modified L-histidine-rich peptidomimetics have been synthesized and evaluated for their antimicrobial activity. nih.gov While these are not direct Glycylhistidine mimetics, they demonstrate the principle of modifying the histidine residue to achieve desired biological effects. Another approach involves the development of "peptidines," which are glycine-amidine-based oligomers that can be synthesized using both solution- and solid-phase methods, offering a platform for creating diverse peptide-like structures. researchgate.net

The synthesis of these peptidomimetics often requires multi-step organic synthesis protocols, which can be complex and require careful planning of protecting group strategies and reaction conditions.

Synthetic Modification and Derivatization of Glycylhistidine for Enhanced Research Utility

The dipeptide Glycyl-L-histidine (Gly-His) serves as a valuable scaffold in biochemical research, primarily due to its multiple reactive sites: the N-terminal amine of the glycine residue, the carboxyl group of the histidine residue, and the imidazole ring of the histidine side chain. Strategic chemical modifications at these sites can produce derivatives with enhanced properties for specific research applications, such as site-specific protein labeling, bioconjugation, and the development of novel materials.

One of the most significant areas of research involves the selective modification of the N-terminal amine when the Gly-His sequence is located at the N-terminus of a peptide or protein. This sequence, often referred to as a "Gly-His tag," enables highly selective chemical reactions under physiological conditions. The imidazole ring of the histidine residue plays a crucial role in this selectivity, acting as an intramolecular general base catalyst that enhances the nucleophilicity of the adjacent N-terminal glycine's amino group. This allows for targeted acylation reactions at this position, even in the presence of other potentially reactive amines, such as the epsilon-amino group of lysine (B10760008) residues. dtu.dkresearchgate.net

A key strategy for this N-terminal modification is the use of specialized acylating agents. For instance, 4-methoxyphenyl (B3050149) (MMP) esters have been identified as effective reagents for the selective acylation of Gly-His sequences. dtu.dkresearchgate.net This method facilitates the introduction of small, reactive functional groups, like azides or alkynes, which can then be used in bioorthogonal "click chemistry" reactions to attach larger molecules such as fluorophores, biotin, or complex drug candidates. dtu.dkresearchgate.net

Another notable reagent is 6-azido-6-deoxy-D-glucono-δ-lactone (azidogluconolactone). researchgate.netnih.govbiopharmaspec.com This sugar-based lactone reacts efficiently and site-selectively with the N-terminal amine of Gly-His tags at a physiological pH of 7.5. nih.govbiopharmaspec.com This reaction, known as gluconoylation, is a non-enzymatic post-translational modification that can be exploited for various research purposes. nih.govbiopharmaspec.com A significant application of this technique has been in vaccine development, where the azide (B81097) group installed via gluconoylation is used to click the antigen onto virus-like particles (VLPs), creating a precisely oriented, multimeric antigen display. nih.gov While the resulting conjugate can slowly hydrolyze, the reversibility can be inhibited by using borate (B1201080) esters to mask the diol structure of the gluconoyl group. nih.gov

Beyond its use in bioconjugation, Glycylhistidine has been derivatized to create novel materials. One such example is the synthesis of a chiral ionic liquid (CIL). researchgate.net In this process, the Glycyl-L-histidine dipeptide acts as the cation, which is paired with a bis(trifluoroethyl)sulfonyl imide ([NTF₂]) anion through an ion-exchange reaction. researchgate.net The resulting substance, [Gly-L-His][NTF₂], is a CIL with potential applications in chiral recognition and separation technologies. researchgate.net

The inherent metal-chelating properties of the Gly-His motif, primarily through the imidazole nitrogen atoms and the N-terminal amine, also make its derivatives useful in studying metal-protein interactions and for applications like immobilized metal affinity chromatography. researchgate.netnih.gov

The following table summarizes key synthetic modifications of Glycylhistidine and its analogs for enhanced research utility.

| Modification Strategy | Reagent/Method | Resulting Derivative | Research Utility | Citation(s) |

| N-Terminal Acylation | 4-Methoxyphenyl (MMP) esters (e.g., MMP-azide) | N-acyl-Gly-His | Introduction of functional groups (azides, alkynes) for click chemistry, protein labeling, and bioconjugate synthesis. | dtu.dkresearchgate.net |

| N-Terminal Gluconoylation | Azidogluconolactone | N-azidogluconoyl-Gly-His | Site-specific installation of an azide handle for bioconjugation, such as attaching antigens to virus-like particles for vaccine development. | researchgate.netnih.govbiopharmaspec.com |

| Ionic Liquid Formation | Ion-exchange with bis(trifluoroethyl)sulfonyl imide | [Gly-L-His][NTF₂] | Creation of a chiral ionic liquid for potential use in chiral recognition and asymmetric synthesis. | researchgate.net |

| Metal Complexation | Reaction with divalent metal ions (e.g., Cu²⁺, Zn²⁺) | Gly-His-Metal Complex | Model systems for studying metal-peptide interactions; basis for affinity purification tags. | researchgate.net |

Biochemical Roles and Mechanistic Investigations of Glycylhistidine

Proton Buffering Capacity and pH Homeostasis Studies involving Glycylhistidine

Glycylhistidine, as a histidine-containing dipeptide (HCD), plays a significant role in intracellular pH regulation. The imidazole (B134444) group of the histidine residue is central to this function. msu.runih.gov With a pKa value of approximately 6.8 to 7.1, which is near physiological pH, the imidazole ring is ideally suited to act as a physicochemical buffer. mdpi.commeatscience.org This allows it to accept or donate protons, thereby resisting large fluctuations in pH within the cellular environment, a process crucial for maintaining homeostasis. msu.runih.gov

Metal Ion Chelation and Coordination Chemistry of Glycylhistidine Complexes

Glycylhistidine is an effective chelating agent, capable of forming stable complexes with a variety of metal ions. This process involves the formation of a ring-like structure, known as a chelate, between the dipeptide and the central metal ion. nih.govuaeh.edu.mxresearchgate.net

Binding Modes and Stoichiometry with Transition Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Eu(III), Cd(II), Vanadium)

Glycylhistidine typically acts as a multidentate ligand, coordinating with metal ions through its terminal amino group, the peptide nitrogen, the carboxylate oxygen, and the imidazole nitrogen atoms of the histidine side chain. nih.govnih.gov The specific coordination mode and stoichiometry (the ratio of ligand to metal) depend on the metal ion, the pH of the solution, and the molar ratio of the reactants.

With Copper(II) , Glycylhistidine can form various complex species. At lower pH, coordination often begins at the N-terminal amine and the adjacent peptide carbonyl oxygen. As pH increases, deprotonation of the peptide amide nitrogen occurs, leading to its coordination and the formation of a highly stable square-planar complex. unife.it In some cases, a 1:1 Cu(II):Glycylhistidine complex is formed. nih.gov

With Nickel(II) , Glycylhistidine can form complexes with different stoichiometries, such as [NiL]+ and [NiLH-2]-, where the tripeptide acts as a quadridentate ligand involving the amino group, two deprotonated amide groups, and an imidazole nitrogen. nih.gov At a 1:1 ligand-to-metal ratio, the planar yellow [NiLH-2]− complex becomes almost 100% abundant above pH 8. nih.gov Potentiometric and spectroscopic studies on Ni(II) and glycine (B1666218) (a component of glycylhistidine) show that complex formation is strongly pH-dependent, with successive formation of NiL, NiL2, and NiL3 complexes as pH increases. ijnc.ir

For Vanadium , studies with diperoxovanadate complexes show that Glycylhistidine interacts to form [VO(O₂)₂(GlyHis)]- isomers. nih.gov The coordination occurs through one of the imidazole ring nitrogens. nih.gov Other transition metals like Zn(II) and Cd(II) also form complexes with histidine-containing peptides, often involving the imidazole nitrogen as a primary binding site. nih.govnih.gov

Spectroscopic and Electrochemical Characterization of Metal-Glycylhistidine Complexes

The structure and properties of metal-Glycylhistidine complexes are extensively studied using various spectroscopic and electrochemical techniques.

UV-Visible (UV-Vis) Spectroscopy : This technique is used to monitor the formation of complexes and determine their geometry. For instance, the formation of Ni(II)-glycine complexes results in shifts in the absorption spectra to shorter wavelengths (higher energy) as more ligands bind, indicating the formation of more stable complexes with stronger ligand field splitting. ijnc.ir For Ni(II) complexes with tripodal amine ligands, UV-Vis spectra show that the crystal field splitting parameter (10 Dq) varies depending on the ligand structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR, including 1D and 2D techniques like DOSY and HMQC, is crucial for identifying the specific atoms involved in coordination. In the study of diperoxovanadate and Glycylhistidine, NMR confirmed that coordination occurs at either the ε-N or δ-N of the imidazole ring, resulting in two distinct isomers. nih.gov

Electron Paramagnetic Resonance (EPR) Spectroscopy : For paramagnetic ions like Cu(II) and V(IV), EPR provides detailed information about the coordination environment and geometry of the metal center. nih.gov

Electrochemical Methods : Techniques such as cyclic voltammetry can be used to study the redox properties of the metal complexes. For vanadium complexes, electrochemical studies are essential for applications like redox flow batteries, where the electron transfer reactions are key. koreascience.krrsc.org

Influence of Imidazole Nitrogen Coordination (ε-N vs. δ-N) on Metal Binding

The imidazole ring of the histidine residue contains two nitrogen atoms, designated as epsilon (ε-N or Nε) and delta (δ-N or Nδ), which can act as coordination sites. The choice of which nitrogen binds to the metal ion is influenced by factors such as steric hindrance, the nature of the metal ion, and the surrounding chemical environment. This choice results in different tautomeric forms of the complex. nih.gov

Ligand Exchange Kinetics in Metal-Glycylhistidine Systems

Ligand exchange kinetics describe the rate and mechanism by which a ligand in a metal complex is replaced by another. nih.gov These reactions are fundamental to understanding the behavior of metal complexes in biological and chemical systems. bohrium.comresearchgate.net

Kinetic studies on the displacement of a tripeptide ligand, glycylglycyl-L-histidine, from a Nickel(II) complex by L-histidine showed that the reaction proceeds via a proton-assisted nucleophilic pathway. nih.gov The rate-determining step was identified as the cleavage of the first bond between the nickel(II) ion and a peptide nitrogen. nih.gov In this specific system, the reaction rate was largely independent of the incoming L-histidine concentration. nih.gov

Glycylhistidine in Redox Biology and Antioxidant Mechanisms (In Vitro Studies)

In vitro studies suggest that histidine-containing peptides like Glycylhistidine can exhibit antioxidant properties through various mechanisms. researchgate.netnih.gov These mechanisms include the scavenging of reactive oxygen species (ROS) and the chelation of pro-oxidant metal ions. mdpi.comnih.gov

The ability to chelate transition metals such as copper and iron is a key aspect of its antioxidant activity. mdpi.com By binding these metals, Glycylhistidine can prevent them from participating in redox reactions, like the Fenton reaction, which generate highly damaging hydroxyl radicals. mdpi.com

Furthermore, the histidine residue itself contributes to radical scavenging. researchgate.net While some studies indicate that histidine has antioxidant capacity in certain assays like the ABTS assay, its effectiveness can vary depending on the specific ROS and the assay method used. researchgate.netnih.gov Peptides containing histidine have been shown to have pH-dependent antioxidant and antimicrobial activities, with increased activity often observed at acidic pH when the imidazole ring is protonated. nih.govmdpi.com The antioxidant effects can be synergistic when combined with other amino acids or phenolic compounds. researchgate.netnih.gov For instance, conjugating a peptide containing histidine with phenolic acids was shown to significantly enhance its antioxidant effects by reducing cellular damage from ROS. nih.gov

Free Radical Scavenging Capabilities of Glycylhistidine and Related Peptides

Glycylhistidine and peptides containing this motif exhibit notable antioxidant properties through the direct scavenging of reactive oxygen species (ROS). The imidazole ring of the histidine residue is a key functional group responsible for this activity. Research using electron spin resonance (ESR) spin-trapping techniques has elucidated the specific radical species that these peptides can neutralize. For instance, the related tripeptide Glycyl-L-histidyl-L-lysine (GHK) has been shown to effectively diminish the signals of potent oxidants like hydroxyl (•OH) and peroxyl (ROO•) radicals. nih.govnih.gov However, its activity against the superoxide (B77818) (O₂⁻•) radical is negligible. nih.govnih.gov The effect of GHK on hydroxyl radicals was found to be significantly more potent than that of other endogenous antioxidant peptides, such as carnosine and reduced glutathione (B108866). nih.gov

Studies on simpler dipeptides, such as Glycyl-histidine (Gly-His), have also confirmed their antioxidant potential. Using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay, which measures a compound's ability to donate a hydrogen atom, Gly-His dipeptides have demonstrated significant radical-scavenging activity. nih.gov This capacity is often attributed to the histidine component, as peptides rich in this amino acid are known for their antioxidant effects. mdpi.com The mechanism involves the imidazole ring acting as a hydrogen donor to stabilize free radicals, thereby terminating the oxidative chain reactions. researchgate.net

The antioxidant activity of peptides can be influenced by their structure and the presence of other functional groups. For example, conjugating phenolic acids to a glutamine–histidine–glycine–valine (QHGV) peptide, derived from oysters, was found to enhance its antioxidant properties significantly. mdpi.com

| Peptide/Compound | Radical Scavenged | Assay Method | Key Finding | Reference(s) |

| Glycyl-L-histidyl-L-lysine (GHK) | Hydroxyl (•OH), Peroxyl (ROO•) | ESR Spin-Trapping | Diminished •OH and ROO• signals; no effect on O₂⁻•. More potent against •OH than carnosine or glutathione. | nih.govnih.gov |

| Glycyl-histidine (Gly-His) | DPPH radical | DPPH Assay | Demonstrated significant radical-scavenging activity. | nih.gov |

| Histidine-Rich Glycoprotein (HRG) | Peroxyl (ROO•) | Not Specified | Exhibited antioxidant activity against peroxyl radicals through self-oxidation. | nih.gov |

| Phenolic Acid-Conjugated QHGV Peptide | DPPH radical | DPPH Assay | Conjugation with phenolic acids enhanced the radical scavenging activity compared to the base peptide. | mdpi.com |

Metal Ion Chelation as an Antioxidant Mechanism of Glycylhistidine

A primary indirect antioxidant mechanism of Glycylhistidine and related peptides is their ability to chelate pro-oxidant transition metal ions, particularly copper (Cu²⁺) and iron (Fe²⁺). nih.govresearchgate.netmdpi.com These metal ions are notorious for their role in catalyzing the formation of the highly reactive hydroxyl radical via the Fenton reaction. nih.govnih.gov By binding to these metal ions, the peptides form stable complexes that prevent the metal from participating in redox cycling, thereby suppressing the generation of ROS. nih.govmdpi.com

| Peptide/Compound | Metal Ion Chelated | Effect of Chelation | Method of Investigation | Reference(s) |

| Glycyl-L-histidyl-L-lysine (GHK) | Copper (Cu²⁺), Iron (Fe²⁺) | Reduces metal availability for Fenton-like reactions. | Not Specified | nih.govnih.gov |

| Histidine-Rich Glycoprotein (HRG) | Iron (Fe²⁺) | Efficiently inhibited hydroxyl radical production in Fenton's reaction. | Fenton's Reaction Assay | nih.gov |

| Histidine | Copper (Cu²⁺) | Mitigates copper-induced oxidative stress and cytotoxicity. | In vitro chelation assays and cell viability studies. | nih.gov |

| Maillard Reaction Products (MRP) from Histidine-Glucose | Copper (Cu²⁺) | Decreased the pro-oxidant ability of Cu(II). | Spectrophotometric monitoring, Rancimat test. | researchgate.net |

Inhibition of Lipid Peroxidation by Glycylhistidine and its Analogs (In Vitro)

Glycylhistidine and its analogs contribute to antioxidant defense by inhibiting lipid peroxidation, the process where oxidants like free radicals attack lipids, leading to cell membrane damage. This protective effect is achieved through both direct radical scavenging and metal ion chelation. In vitro studies have demonstrated that GHK can effectively reduce the formation of cytotoxic lipid peroxidation end-products, such as acrolein and 4-hydroxynonenal. nih.gov

The inhibition of lipid peroxidation is often linked to the peptide's ability to interfere with the radical chain reaction or to prevent its initiation by chelating transition metals. mdpi.commdpi.com For example, the antioxidant activity of Maillard reaction products (MRPs) derived from a heated histidine-glucose system was evaluated using a sunflower seed oil-in-water emulsion. The results, obtained via the Rancimat test, showed a significant decrease in the pro-oxidant ability of Cu(II), indicating that the histidine-derived products protected the lipids from oxidation. researchgate.net Furthermore, some histidine-containing compounds can enhance the activity of key antioxidant enzymes that combat lipid peroxidation. Histidine-rich glycoprotein, for instance, was found to boost the activity of glutathione peroxidase (GSH-Px), an enzyme that plays a vital role in protecting cell membranes from lipid peroxidation damage by reducing lipid hydroperoxides. nih.govmdpi.com

Role of Glycylhistidine in Enzymatic and Catalytic Processes

Glycylhistidine as a Model for Histidine-Mediated Catalysis in Enzymes

The dipeptide Glycylhistidine serves as a fundamental model for understanding the catalytic role of histidine residues in the active sites of many enzymes. The imidazole side chain of histidine is uniquely suited for catalysis because its pKa is near physiological pH, allowing it to act as either a general base or a general acid catalyst. researchgate.net In hydrolysis reactions, for example, the imidazole group can function as a nucleophile, directly attacking the substrate, or as a general base, activating a water molecule for nucleophilic attack. researchgate.netyoutube.com

Studies on the hydrolysis of esters, such as p-nitrophenyl acetate (B1210297), have utilized histidine-containing peptides to mimic enzymatic catalysis. researchgate.netrsc.org Research has shown that even simple dipeptides like Glycylhistidine possess catalytic activity, although more complex structures often exhibit higher efficiency. For instance, while Glycylhistidine can catalyze the condensation of glycine, the dipeptide histidyl-histidine (His-His) is a remarkably more effective catalyst in prebiotic models of peptide bond formation, demonstrating turnover numbers significantly greater than one. nasa.govnih.gov This suggests that the proximity and potential cooperation of multiple imidazole groups can enhance catalytic power, a principle observed in the active sites of natural enzymes. researchgate.net

| Catalyst | Reaction Catalyzed | Key Mechanistic Feature | Turnover Number (if reported) | Reference(s) |

| Histidyl-histidine | Glycine condensation (peptide bond formation) | Acts as a true catalyst in a prebiotic protoenzyme model. | Up to 52 | nasa.govnih.gov |

| Histidine-containing Lipopeptides | p-nitrophenyl acetate hydrolysis | Imidazole group of histidine provides organocatalytic activity. | Not Reported | rsc.org |

| Histidine-containing Peptides and Dendrimers | Ester hydrolysis | Imidazole group acts as a nucleophile or general base. | Not Reported | researchgate.net |

| Glycylhistidine | Cofactor for Histidine-Dependent Deoxyribozyme | Tested as a potential cofactor for RNA cleavage. | Not Applicable | pnas.orgpnas.org |

Interactions with Metalloenzymes and Design of Artificial Metalloenzymes Utilizing Glycylhistidine Motifs

The inherent metal-binding capability of the histidine residue makes Glycylhistidine and similar peptide motifs valuable components in the design of artificial metalloenzymes. bham.ac.ukrug.nl Artificial metalloenzymes aim to combine the catalytic versatility of transition metal catalysts with the high selectivity and efficiency of protein scaffolds. rug.nlresearchgate.net The Glycylhistidine motif can be incorporated into larger peptide or protein structures to create a defined coordination site for a catalytically active metal ion. bham.ac.uk

This strategy involves embedding a metal complex within a biomolecular scaffold, where the second coordination sphere provided by the peptide host creates a chiral microenvironment that can dictate the selectivity of the reaction. rug.nl For example, a glycyl-histidine functional group has been chemically incorporated into a DNAzyme scaffold to create a binding site for Zn²⁺ ions, demonstrating how this simple dipeptide motif can be used to engineer novel catalytic systems. researchgate.net The design of these artificial enzymes often involves synthesizing non-natural amino acids or peptide sequences that can bind specific metals and be incorporated into larger, structured scaffolds. bham.ac.uk These engineered biocatalysts have been developed for a range of chemical transformations, including selective C-H bond functionalization, that are not typically accessible to natural enzymes. nih.gov

Glycylhistidine as a Cofactor or Modulator in Nucleic Acid Catalysis (e.g., Deoxyribozymes)

The catalytic repertoire of nucleic acids can be expanded by using small-molecule cofactors. illinois.edu Deoxyribozymes (DNAzymes), which are catalytic DNA molecules, have been engineered to utilize the amino acid L-histidine as a cofactor for reactions such as RNA phosphoester cleavage. pnas.orggenesilico.pl In these systems, the imidazole group of histidine is proposed to act as a general base, analogous to its role in protein enzymes like RNase A, facilitating the cleavage reaction. pnas.orgpnas.org

| Cofactor Tested | Deoxyribozyme System | Reaction | Relative Activity | Reference(s) |

| L-Histidine | Histidine-Dependent Deoxyribozyme (Class II) | RNA phosphoester cleavage | High | pnas.orgpnas.org |

| D-Histidine | Histidine-Dependent Deoxyribozyme (Class II) | RNA phosphoester cleavage | Inactive | pnas.orgpnas.org |

| Glycylhistidine (G-H) | Histidine-Dependent Deoxyribozyme (Class II) | RNA phosphoester cleavage | Inactive | pnas.orgpnas.org |

| Histidyl-histidine (H-H) | Histidine-Dependent Deoxyribozyme (Class II) | RNA phosphoester cleavage | Inactive | pnas.orgpnas.org |

| Glycylglycine (G-G) | Histidine-Dependent Deoxyribozyme (Class II) | RNA phosphoester cleavage | Inactive | pnas.orgpnas.org |

Intermolecular Interactions and Biological Systems Modeling

The dipeptide glycylhistidine, by virtue of its composite amino acid residues, engages in a variety of intermolecular interactions that are fundamental to its roles in biological systems. The simple glycine component provides flexibility, while the histidine residue, with its ionizable imidazole side chain, offers a versatile hub for diverse molecular interactions.

Glycylhistidine Interactions with Other Biomolecules (e.g., Amino Acids, Peptides, Carbohydrates)

The interactions of glycylhistidine with other biomolecules are largely governed by the properties of its histidine side chain, though the peptide backbone also participates in hydrogen bonding.

Interactions with Amino Acids and Peptides: Studies on similar dipeptides, such as glycyl-glycine, have shown that they can interact with free amino acids. For instance, leucine (B10760876) and methionine have been observed to inhibit the uptake and hydrolysis of glycyl-glycine, suggesting a direct interaction at either the transport or hydrolysis stage. ias.ac.in This inhibition by leucine was found to be competitive. ias.ac.in While direct studies on glycylhistidine are less common, it is plausible that similar interactions occur, with the added complexity of the histidine's imidazole ring.

The histidine residue itself is known for its versatility in protein interactions. nih.gov It can participate in several types of non-covalent bonds, which would dictate its interactions with other amino acids or peptide sequences. nih.govresearchgate.net These include:

π-π Stacking: The aromatic imidazole ring can stack with other aromatic amino acids like phenylalanine, tyrosine, and tryptophan, with interaction energies significantly larger than typical van der Waals forces. nih.govresearchgate.net

Cation-π Interactions: The neutral imidazole ring can interact attractively with cations, such as the side chains of lysine (B10760008) and arginine. nih.gov

Hydrogen Bonding: The imidazole ring can act as both a hydrogen bond donor and acceptor, allowing it to form stable links with a wide range of amino acid side chains. nih.gov

Interactions with Carbohydrates: The interaction between peptides and carbohydrates is crucial in many biological recognition processes. Sugars like glucose are known to be protein stabilizers. nih.gov Molecular dynamics simulations have shown that glucose tends to interact directly with peptide side chains, particularly with the indole (B1671886) group of tryptophan. nih.gov While not an indole, the aromatic system of glycylhistidine's imidazole ring presents a potential site for carbohydrate-π interactions. These interactions, alongside hydrogen bonding between the sugar's hydroxyl groups and the peptide, contribute to the stability of peptide-carbohydrate complexes. nih.gov In larger glycoproteins, specific amino acid sequences are linked to carbohydrate units, often involving residues like aspartic acid and threonine. nih.gov

Role of Glycylhistidine in Protein-Metal Ion and Protein-Nucleic Acid Interactions

The role of glycylhistidine in mediating interactions with metal ions and nucleic acids is almost exclusively determined by its histidine residue. The imidazole side chain is a well-documented ligand for various metal ions and can interact electrostatically and through hydrogen bonds with the phosphate (B84403) backbone of nucleic acids.

Protein-Metal Ion Interactions: The histidine side chain is one of the most important metal-binding residues in proteins. nih.govresearchgate.netnih.gov The basic nitrogen atom (typically NE2) in the imidazole ring possesses a lone pair of electrons, making it an excellent coordinator for divalent metal cations such as Zinc (Zn²⁺), Copper (Cu²⁺), and Iron (Fe²⁺). nih.govresearchgate.net

Analysis of protein structures reveals that when a histidine residue binds a metal ion, the ND1-protonated form is predominant, leaving the NE2 atom to act as the ligand. researchgate.netnih.gov The geometry of this interaction is highly specific, with the cation typically situated in the plane of the imidazole ring. researchgate.net These coordinate interactions are among the strongest non-covalent forces in protein structures. researchgate.netscienceopen.com The dynamic nature of metal binding to proteins, involving rapid exchange and transient binding, is essential for the transport and function of metal ions in cellular processes. mdpi.com

Interactive Data Table: Types of Interactions Involving the Histidine Moiety

| Interaction Type | Interacting Partner(s) | Description | Significance in Biological Context |

| Coordinate Bond | Metal Cations (e.g., Zn²⁺, Cu²⁺, Fe²⁺) | The imidazole nitrogen donates a lone pair of electrons to form a strong coordinate bond with a metal ion. nih.govresearchgate.net | Enzyme catalysis, protein structure stabilization, metal transport. mdpi.com |

| Cation-π | Cations (e.g., Lys⁺, Arg⁺) | The electron-rich aromatic π-system of the neutral imidazole ring interacts attractively with positively charged ions. nih.govresearchgate.net | Protein-protein recognition, structural stability. |

| π-π Stacking | Aromatic Amino Acids (e.g., Trp, Tyr, Phe) | Face-to-face or edge-to-face stacking of the imidazole ring with other aromatic rings. nih.govresearchgate.net | Stabilizing protein folds and protein-protein interfaces. |

| Hydrogen Bond | Polar Amino Acids, Water, Nucleic Acids | The imidazole ring can act as both a hydrogen bond donor (N-H) and an acceptor (N:). nih.govnih.gov | Protein folding, ligand binding, interaction with nucleic acid phosphates. nih.gov |

| Electrostatic | Anions (e.g., Phosphate groups) | The protonated, positively charged imidazole ring (His⁺) interacts with negatively charged groups. nih.gov | Binding to the negatively charged phosphate backbone of DNA and RNA. nih.gov |

Protein-Nucleic Acid Interactions: Interactions between histidine residues and nucleic acids are critical for many biological processes. nih.gov The pKa of histidine is near physiological pH, allowing it to act as a pH-dependent switch in binding. When protonated, the positively charged imidazole ring can form strong electrostatic interactions with the negatively charged phosphate groups of the DNA and RNA backbone. nih.govquora.com Furthermore, the imidazole ring can participate in hydrogen bonding with the nucleic acid bases or the phosphate-sugar backbone. nih.gov These interactions contribute significantly to the stability of protein-nucleic acid complexes. nih.gov

Studies on Fructosylated Glycylhistidine Recognition Mechanisms

Fructosylated glycylhistidine (FGH) is a derivative formed by the non-enzymatic glycation of the dipeptide, a process relevant to the formation of advanced glycation end-products. Understanding the molecular recognition of FGH is important for developing sensors for glycated products. rsc.org

Recent research has focused on creating synthetic fluorescent receptors for the specific recognition of fructosylated amino acids like FGH in water at physiological pH. rsc.orgrsc.org One successful approach involves novel zinc-terpyridine complexes that incorporate a boronic acid group. rsc.orgrsc.orgresearchgate.net These receptors are designed to use a cooperative two-point recognition mechanism. rsc.orgrsc.org

The recognition of FGH by a meta-isomer of these zinc complexes (referred to as 3Zn) proceeds via:

Covalent Boronate-Diol Bonding: The boronic acid moiety of the receptor forms a reversible covalent bond with the 1,2-diol group present in the fructose (B13574) part of FGH. rsc.orgrsc.org

Metal Coordination: Simultaneously, the imidazole ring of the histidine residue in FGH coordinates with the Zn(II) ion in the receptor complex. rsc.orgrsc.org

This dual interaction ensures high specificity and affinity. Spectroscopic studies, including fluorescence titrations, NMR, and mass spectrometry, combined with DFT calculations, have confirmed this 1:1 binding model. rsc.org Interestingly, the binding of FGH to the 3Zn receptor induces a "turn-on" fluorescence signal, which is attributed to a rigidification of the final complex and a decrease in its hydration. rsc.org While the affinity for FGH is strong, it is somewhat lower than that observed for fructosyl valine (FV), which can engage in a three-point recognition with the same receptor. rsc.org

Interactive Data Table: Binding Affinity of Fructosylated Peptides with a Synthetic Receptor (3Zn)

| Analyte | Receptor | Binding Constant (K) in M⁻¹ | Recognition Mechanism |

| Fructosyl Valine (FV) | 3Zn | 1.43 x 10⁵ | Two-point recognition: Boronate-diol bond and carboxylate-Zn coordination. rsc.org |

| Fructosylated Glycylhistidine (FGH) | 3Zn | Micromolar affinity (lower than FV) | Two-point recognition: Boronate-diol bond and imidazole-Zn coordination. rsc.orgrsc.org |

Advanced Analytical Methodologies in Glycylhistidine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for the detailed investigation of Glycylhistidine in solution, providing unparalleled insights into its molecular structure, conformation, and dynamic behavior.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental tools for the structural characterization of Glycylhistidine. jhu.eduemerypharma.comresearchgate.net 1D ¹H NMR provides initial information on the chemical environment of protons within the molecule, with chemical shifts, coupling constants, and signal integrations offering clues to the primary structure. emerypharma.com However, due to the potential for signal overlap, especially in complex environments, 2D NMR techniques are often essential for unambiguous assignment and detailed structural analysis. uu.nlnih.gov

Correlation Spectroscopy (COSY) is a 2D NMR experiment that reveals scalar couplings between protons, helping to identify adjacent protons within the Glycylhistidine molecule. emerypharma.com This is crucial for assigning protons within the glycine (B1666218) and histidine residues. Further structural details are provided by techniques like Total Correlation Spectroscopy (TOCSY), which identifies all protons within a spin system, and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY), which identify protons that are close in space, providing critical information about the peptide's three-dimensional conformation. nih.gov

Table 1: Key NMR Techniques for Structural Elucidation of Glycylhistidine

| NMR Technique | Information Provided | Relevance to Glycylhistidine |

| 1D ¹H NMR | Basic proton chemical shifts and coupling constants. emerypharma.com | Initial structural assessment. |

| 2D COSY | Correlation of coupled protons. emerypharma.com | Assignment of protons in glycine and histidine residues. |

| 2D TOCSY | Correlation of all protons in a spin system. | Complete assignment of residue spin systems. |

| 2D NOESY/ROESY | Through-space correlations of protons. nih.gov | Determination of 3D conformation and side-chain orientation. |

The dynamic properties of Glycylhistidine, including conformational exchange and intermolecular interactions, can be investigated using specialized NMR techniques such as Variable-Temperature (VT) NMR and Diffusion Ordered Spectroscopy (DOSY).

Variable-Temperature (VT) NMR studies involve acquiring NMR spectra at different temperatures to gain insights into dynamic processes. ox.ac.uknih.gov For Glycylhistidine, VT-NMR has been used to study conformational equilibria over a temperature range, for instance, from 200 to 320 K. nih.gov By observing the changes in NMR parameters, such as chemical shifts, with temperature, it is possible to determine thermodynamic parameters (ΔH° and ΔS°) that characterize the conformational equilibrium of the histidyl side chain. nih.gov This provides a quantitative understanding of the energetic landscape of the molecule's conformations. nih.gov Such experiments can reveal the presence of multiple conformations in solution and the energy barriers between them. beilstein-journals.org

Diffusion Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different species in a mixture based on their diffusion coefficients, which are related to their size and shape. jhu.edursc.org While specific DOSY studies on Glycylhistidine were not found in the searched literature, the technique is highly applicable. It can be used to study the self-aggregation of Glycylhistidine or its binding to other molecules. In a DOSY experiment, a series of spectra are recorded with varying gradient strengths, leading to an attenuation of the signal intensity that is dependent on the diffusion coefficient of the molecule. ufl.edu The resulting 2D plot displays chemical shifts on one axis and diffusion coefficients on the other, allowing for the resolution of components in a mixture. ox.ac.uk For Glycylhistidine, this could be used to monitor its interaction with metal ions or other biomolecules by observing changes in its diffusion coefficient upon complex formation. nih.gov

Table 2: NMR Techniques for Dynamic and Interaction Analysis

| NMR Technique | Principle | Application to Glycylhistidine Research |

| Variable-Temperature (VT) NMR | Measures NMR spectra at different temperatures to study dynamic processes. ox.ac.uk | Determination of thermodynamic parameters for conformational changes; analysis of rotamer populations. nih.gov |

| Diffusion Ordered Spectroscopy (DOSY) | Separates NMR signals based on molecular diffusion rates. jhu.edu | Potential to study self-association and binding to other molecules by monitoring changes in diffusion coefficients. nih.gov |

NMR studies focusing on specific nuclei can provide highly detailed information about binding events. For Glycylhistidine, ¹H NMR is particularly valuable for characterizing its interactions with metal ions.

¹H NMR for Binding Characterization: The histidine residue in Glycylhistidine is a primary site for metal ion complexation. nih.gov ¹H NMR titration experiments are a powerful method to study the binding of metal ions such as Zn(II), Cu(II), and Fe(III) to the dipeptide. nih.govresearchgate.net During such a titration, the ¹H NMR spectrum of Glycylhistidine is monitored as a solution of the metal ion is incrementally added. Binding of a metal ion to the imidazole (B134444) ring of the histidine residue causes significant changes in the chemical shifts of the nearby protons. nih.gov Deshielding (downfield shifts) and line broadening of the histidine proton signals are indicative of a binding event. nih.govnih.gov The stoichiometry of the complex, for example, a 1:2 ratio of Zn(II) to histidine, can be determined from these titration experiments. nih.gov Comparative studies have shown that Fenton-active metals like Cu(II) and Fe(III) can bind more efficiently to histidine than Zn(II), as evidenced by more pronounced changes in the NMR spectrum. nih.gov

¹¹B NMR for Binding Characterization: While NMR studies of nuclei like ¹¹B can be very informative for characterizing binding to boron-containing compounds, a review of the available literature did not yield specific examples of ¹¹B NMR being used in the study of Glycylhistidine. This suggests that this particular application is not a common area of research for this dipeptide.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable tool in Glycylhistidine research, offering high sensitivity and accuracy for molecular weight determination and the analysis of non-covalent interactions.

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which are crucial for the unambiguous identification and characterization of Glycylhistidine. resolian.com This technique can determine the molecular mass with enough precision to deduce the elemental composition of the molecule. This is particularly useful for confirming the identity of synthesized Glycylhistidine or for identifying it in complex biological samples. HR-MS is also instrumental in identifying any potential post-translational modifications, although these are less common for a simple dipeptide compared to larger proteins. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments on HR-MS instruments can further confirm the sequence of the dipeptide (glycine-histidine) by identifying characteristic fragment ions. nih.govresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) is a "soft" ionization technique that allows for the transfer of intact non-covalent complexes from solution to the gas phase for mass analysis. nih.govnih.govpsu.edu This capability is particularly valuable for studying the interactions of Glycylhistidine with other molecules, such as metal ions. researchgate.net Research has shown that ESI-MS can be used to detect and characterize the complexes formed between histidyl-glycyl containing peptides and alkali metal ions (Li+, Na+, K+). nih.gov The mass spectra can reveal the stoichiometry of these non-covalent complexes, for instance, by showing the presence of mono-, di-, and even trimetallated species in the gas phase. nih.gov The gentleness of the ESI process preserves these weakly bound interactions, providing direct evidence of complex formation that is complementary to solution-phase techniques like NMR. nih.govucla.edu

Electrochemical and Potentiometric Methods

Electrochemical methods are instrumental in studying the formation and redox properties of metal-Glycylhistidine complexes.

Voltammetric techniques are used to study the oxidation-reduction (redox) behavior of metal complexes. sathyabama.ac.in

Cyclic Voltammetry (CV): CV is widely used to investigate the redox behavior of metal complexes in solution. sathyabama.ac.injcsp.org.pk The technique involves scanning the potential of an electrode and measuring the resulting current. A voltammogram, which plots current versus potential, reveals information about the electrochemical processes. sathyabama.ac.in For a metal-Glycylhistidine complex, CV can identify the potentials at which the metal center is oxidized or reduced. analis.com.my The formation of a complex between a metal ion and Glycylhistidine can cause a shift in the redox potentials compared to the free metal ion, providing evidence of complexation. jcsp.org.pk The shape and separation of the anodic and cathodic peaks can indicate the reversibility and kinetics of the electron transfer process. analis.com.my

Differential Pulse Voltammetry (DPV): DPV is a highly sensitive technique that uses a series of discrete potential pulses superimposed on a linear potential ramp. maciassensors.com Current is sampled just before and at the end of each pulse, and the difference is plotted. This differential measurement effectively minimizes background (charging) current, resulting in a peak-shaped output that is proportional to the analyte concentration. maciassensors.com DPV is well-suited for studying metal complexes at very low concentrations. maciassensors.comresearchgate.net

Square Wave Voltammetry (SWV): SWV is another sensitive pulse technique that utilizes a symmetrical square waveform superimposed on a potential staircase. maciassensors.compineresearch.com It offers excellent background suppression and is generally faster than DPV, although sometimes considered less sensitive. maciassensors.com The resulting data, a plot of the difference between forward and reverse currents, is highly sensitive to the kinetics of the electrode reaction, making it valuable for mechanistic studies of metal-Glycylhistidine complexes. pineresearch.comum.es

Table 2: Comparison of Voltammetric Techniques for Studying Metal-Glycylhistidine Complexes

| Technique | Waveform Principle | Primary Information Obtained | Key Feature |

|---|---|---|---|

| Cyclic Voltammetry (CV) | Linear potential sweep, then reversed. sathyabama.ac.in | Redox potentials (Epa, Epc), reversibility of electron transfer. analis.com.my | Provides a good overview of electrochemical behavior. sathyabama.ac.in |

| Differential Pulse Voltammetry (DPV) | Small pulses on a linear ramp; current measured differentially. maciassensors.com | Quantitative analysis at low concentrations. researchgate.net | High sensitivity due to effective background current suppression. maciassensors.com |

| Square Wave Voltammetry (SWV) | Square wave on a potential staircase; current measured on forward and reverse pulses. pineresearch.com | Quantitative analysis and kinetic information. um.es | High speed and good sensitivity. maciassensors.compineresearch.com |

Potentiometry is a widely used and reliable method for determining the stability constants of metal complexes in solution. iau.ir The technique typically involves a pH-metric titration, where a solution containing the metal ion and Glycylhistidine is titrated with a standard acid or base. scispace.comjmaterenvironsci.com The change in hydrogen ion concentration (pH) is monitored throughout the titration. iau.ir

From the resulting titration curve, the protonation constants of Glycylhistidine and the formation constants (also known as stability constants, log β) of the metal-Glycylhistidine complexes can be calculated. jmaterenvironsci.comscirp.org Computer programs are often used to refine the data and determine the stoichiometry and stability of the various complex species that form in the solution. iau.irjmaterenvironsci.com These constants are crucial for understanding the strength of the interaction between the metal ion and the peptide.

Table 3: Example Formation Constants for Metal-Amino Acid Complexes Determined by Potentiometry

| Metal Ion | Ligand | Complex Species | Log Formation Constant (log β) | Reference |

|---|---|---|---|---|

| Zn(II) | Glycine | Zn(Gly) | 5.45 | jmaterenvironsci.com |

| Zn(II) | Glycine | Zn(Gly)₂ | 9.98 | jmaterenvironsci.com |

| Cd(II) | Glycine | Cd(AMBI)(Gly) | 9.20 | scispace.com |

| Cu(II) | Glycine | Cu(AMBI)(Gly) | 16.67 | scispace.com |

*Ternary complex with 2-(aminomethyl)-benzimidazole (AMBI) as the primary ligand.

By titrating a solution of a metal ion with a solution of the ligand (or vice versa) and monitoring the conductance, one can determine the stoichiometry of the resulting complex. The point of inflection in the conductance plot often corresponds to the mole ratio of the complex. This method is particularly useful for studying the formation of ternary complexes, where Glycylhistidine might bind to a metal ion that is already coordinated to another ligand. domainex.co.uk From the conductance data, the formation constant (Kf) of the complex can also be calculated. nih.gov

Chromatographic Separation and Characterization Methods

Chromatography is essential for separating Glycylhistidine from impurities and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity and quantitative analysis of pharmaceutical compounds, including peptides like Glycylhistidine. sigmaaldrich.com Reversed-phase HPLC (RP-HPLC) is a commonly used mode where a nonpolar stationary phase is used with a polar mobile phase. researchgate.net

For purity analysis, HPLC can effectively separate Glycylhistidine from any synthesis byproducts, precursors, or degradation products. The area of the main peak relative to the total area of all peaks in the chromatogram provides a measure of its purity. sigmaaldrich.com For quantitative analysis, a calibration curve is constructed by running known concentrations of a Glycylhistidine standard. The concentration of the unknown sample can then be determined by comparing its peak area to the calibration curve. researchgate.net The lack of a strong chromophore in some amino acids and peptides can present a challenge, but derivatization or the use of specific detectors can overcome this. jocpr.com The development of robust HPLC methods is critical for quality control in both research and manufacturing settings. sigmaaldrich.comjocpr.com

Capillary Electrophoresis (CE) and its Variants for Peptide Separation and Analysis

Capillary Electrophoresis (CE) is a family of powerful and efficient electrokinetic separation techniques performed in narrow-bore fused-silica capillaries. wikipedia.orglibretexts.org It offers high resolution, short analysis times, and requires minimal sample and reagent volumes, making it well-suited for the analysis of peptides like Glycylhistidine. nih.govsciex.com The fundamental principle involves the differential migration of analytes in an electrolyte solution under the influence of a high-voltage electric field. libretexts.org

The simplest form of CE is Capillary Zone Electrophoresis (CZE) , where separation is based on differences in the charge-to-mass ratio of the analytes. libretexts.orgsciex.comyoutube.com In a typical CZE setup, a buffer-filled capillary connects two buffer reservoirs, each containing an electrode. sciex.com When voltage is applied, ions migrate according to their electrophoretic mobility. youtube.com CZE has proven effective for the high-resolution separation of peptides, including those that differ by only a single amino acid residue. acs.orgnih.gov For Glycylhistidine, its net charge at a given buffer pH would determine its migration velocity, allowing for its separation from other charged species.

A significant variant of CE is Micellar Electrokinetic Chromatography (MEKC) , which uniquely extends the capability of CE to separate both charged and neutral analytes. wikipedia.orgnih.gov MEKC is a hybrid of electrophoresis and chromatography. nih.gov It is performed by adding a surfactant (such as sodium dodecyl sulfate, SDS) to the buffer at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. nih.govscispace.com These micelles act as a "pseudo-stationary" phase. scitechnol.com Separation is achieved based on the differential partitioning of analytes between the aqueous buffer (the mobile phase) and the hydrophobic interior of the micelles. nih.govscitechnol.com This technique is particularly useful for separating small molecules and has been applied to the analysis of amino acids. wikipedia.org Glycylhistidine, possessing both hydrophilic (peptide backbone) and moderately hydrophobic (imidazole ring) characteristics, can be effectively analyzed by MEKC, where its interaction with the micellar phase governs its separation.

Below is a comparative overview of CZE and MEKC for peptide analysis.

| Feature | Capillary Zone Electrophoresis (CZE) | Micellar Electrokinetic Chromatography (MEKC) |

|---|---|---|

| Separation Principle | Based on differences in the charge-to-mass ratio of analytes in a free solution. libretexts.orgyoutube.com | Based on differential partitioning of analytes between an aqueous buffer and a micellar pseudo-stationary phase. nih.govscitechnol.com |

| Applicability | Primarily for charged analytes (ions). Neutral molecules are not separated. nih.gov | Separates both charged and neutral analytes simultaneously. scispace.com |

| Buffer Composition | Simple aqueous buffer (e.g., phosphate (B84403), borate). nih.gov | Aqueous buffer containing a surfactant (e.g., SDS) above its critical micelle concentration (CMC). scispace.com |

| Mechanism for Glycylhistidine Separation | Migration based on the net charge of the dipeptide at the operating pH. | Separation based on its partitioning behavior between the buffer and the hydrophobic core of the micelles. |

| Key Advantage | Conceptually simple and excellent for separating species with different charges, like various peptides. nih.govnih.gov | Versatile; can separate complex mixtures containing both ionic and neutral components. nih.gov |

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Purification

Thin-Layer Chromatography (TLC) is a form of planar chromatography used for the rapid, simple, and inexpensive separation and screening of compounds. ctlatesting.comgetty.edu It is a widely used technique for the analysis of amino acids and peptides. nih.govreachdevices.com The process involves a stationary phase, typically a thin layer of adsorbent like silica (B1680970) gel or cellulose, coated onto a flat carrier such as a glass plate. reachdevices.com A small spot of the sample solution is applied to the plate, which is then placed in a sealed chamber with a shallow pool of a solvent mixture (the mobile phase). As the mobile phase ascends the plate via capillary action, the components of the sample mixture are separated based on their differential partitioning between the stationary and mobile phases. ctlatesting.com For Glycylhistidine, a common mobile phase consists of a mixture like n-butanol, acetic acid, and water. reachdevices.com After development, the separated spots are visualized, often by spraying with a reagent like ninhydrin, which reacts with the amino groups of peptides to produce colored spots. reachdevices.com

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated enhancement of conventional TLC. ctlatesting.comnih.govlongdom.org HPTLC utilizes chromatographic plates with smaller and more uniform sorbent particles (e.g., 5-6 µm), which results in significantly higher separation efficiency, better resolution, and greater sensitivity compared to standard TLC. ctlatesting.comnih.gov The entire process, from sample application to plate development and densitometric scanning, is often automated, which reduces human error and improves reproducibility. ctlatesting.comacclmp.com HPTLC is a powerful tool for the quantitative analysis of compounds and is used extensively in pharmaceutical quality control. nih.goviipseries.org For Glycylhistidine research, HPTLC can be used not only for initial screening but also for purity assessment and precise quantification. longdom.org

A comparison of TLC and HPTLC highlights the advancements of the latter technique.

| Parameter | Thin-Layer Chromatography (TLC) | High-Performance TLC (HPTLC) |

|---|---|---|

| Stationary Phase Particle Size | Larger, less uniform (10-12 µm). ctlatesting.com | Smaller, more uniform (5-6 µm). ctlatesting.com |

| Separation Efficiency & Resolution | Lower resolution, spots are more diffuse. | Higher resolution, sharper and more compact bands. nih.gov |

| Analysis Time | Longer development times. | Faster, with shorter development distances and times. ctlatesting.com |

| Sample Application | Typically manual, leading to larger spots. | Automated, precise application as narrow bands. acclmp.com |

| Quantification | Primarily qualitative or semi-quantitative. | Highly suitable for precise quantitative analysis using a densitometer/scanner. iipseries.org |

| Solvent Consumption | Higher per analysis. | Lower mobile phase consumption. iptsalipur.org |

Other Spectroscopic Techniques

UV-Visible and Circular Dichroism (CD) Spectroscopy for Structural and Interaction Studies

UV-Visible (UV-Vis) and Circular Dichroism (CD) are non-destructive spectroscopic techniques that provide valuable information on the structure of Glycylhistidine and its interactions with other molecules, particularly metal ions.

UV-Visible Spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For Glycylhistidine, the imidazole side chain of the histidine residue and the peptide bond contribute to its absorbance in the UV region. This technique is particularly useful for studying the formation of metal complexes. researchgate.net When Glycylhistidine coordinates with transition metal ions such as copper (Cu²⁺) or nickel (Ni²⁺), changes in the electronic environment of the peptide and the metal ion occur, leading to the appearance of new absorption bands, often in the visible region (d-d transitions) or shifts in the UV bands. nih.govresearchgate.net By monitoring these spectral changes, one can study the stoichiometry and stability of the formed metal-peptide complexes.

Circular Dichroism (CD) Spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.orgnih.gov Since Glycylhistidine contains a chiral center (at the α-carbon of histidine), it is CD-active. CD spectroscopy is exceptionally sensitive to the conformation of biomolecules. researchgate.net

Far-UV CD (180-240 nm): This region is dominated by the absorption of the peptide bond. In large proteins, it is used to determine the secondary structure content (e.g., α-helix, β-sheet). nih.govresearchgate.net For a small dipeptide like Glycylhistidine, the far-UV CD spectrum provides information about the backbone conformation.

Near-UV CD (250-320 nm): This region probes the environment of aromatic amino acid side chains. researchgate.net The signal from the histidine's imidazole ring in Glycylhistidine falls within this range. Changes in the near-UV CD spectrum are indicative of alterations in the local environment of the histidine residue, which can occur upon ligand binding or changes in tertiary structure. nih.gov

Visible CD: When Glycylhistidine forms a complex with a metal ion like Cu²⁺, the d-d electronic transitions of the metal become CD-active due to the chiral environment imposed by the peptide. Visible CD is a powerful tool for probing the coordination geometry and stereochemistry of these metal-peptide complexes. nih.gov